molecular formula C23H23N7O3S B2762567 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone CAS No. 920163-66-2

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone

Cat. No. B2762567
CAS RN: 920163-66-2
M. Wt: 477.54
InChI Key: XEDMESURKFFSSH-UHFFFAOYSA-N
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Description

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H23N7O3S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Innovative Synthesis Approaches : A study detailed new methods for synthesizing pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, highlighting the versatility of these compounds in creating complex molecular architectures potentially related to the target compound (Abdelhamid, Shokry, & Tawfiek, 2012).
  • Molecular Structure Elucidation : Research on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one provides insights into the molecular structure and synthesis pathways that could be relevant for understanding the structural features of the target compound (Hwang, Tu, Wang, & Lee, 2006).

Potential Biological and Chemical Applications

  • Antimicrobial Activities : Some novel 1,2,4-triazole derivatives have been synthesized and shown to possess antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Chemical Transformation and Reactions : Studies on the reactions of α-aminoazoles with diethyl benzylidenemalonate have elucidated pathways that lead to the formation of various substituted partially hydrogenated compounds, highlighting the chemical versatility of these structures (Lipson, Karnozhitskaya, Desenko, Shishkina, Shishkin, & Musatov, 2007).
  • HIV Entry Inhibition : The CCR5 receptor-based mechanism of action of certain compounds demonstrates potent allosteric noncompetitive HIV entry inhibition, offering insights into potential applications in antiviral drug development (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S/c1-34(32,33)19-10-6-5-9-18(19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDMESURKFFSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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